molecular formula C5H4BrN3O2 B114618 3-Bromo-5-nitropyridin-4-amine CAS No. 89284-05-9

3-Bromo-5-nitropyridin-4-amine

Cat. No.: B114618
CAS No.: 89284-05-9
M. Wt: 218.01 g/mol
InChI Key: UXDLBXRMNSJEPB-UHFFFAOYSA-N
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Description

3-Bromo-5-nitropyridin-4-amine is a useful intermediate for organic synthesis . It may be used in the preparation of azaquinoxalinedione and can be used as a biochemical reagent for life science related research .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Molecular Structure Analysis

The empirical formula of this compound is C5H4BrN3O2 . The molecular weight is 218.01 . The InChI code is 1S/C5H4BrN3O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H, (H2,7,8) .


Chemical Reactions Analysis

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Nucleophilic Substitution Reactions

Yao et al. (2005) studied the reaction of 3-bromo-4-nitropyridine with amine, resulting in unexpected nitro-group migration products. This study reveals insights into the rearrangement mechanism in different solvents and bases, indicating the occurrence of nitro-group migration in polar aprotic solvents (Yao, Blake, & Yang, 2005).

Hydrogen Peroxide Oxidations

Agosti et al. (2017) conducted a study on the large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This research contributes to the development of a reproducible, safe protocol for large-scale chemical synthesis (Agosti et al., 2017).

Vicarious Nucleophilic Amination

Bakke et al. (2001) explored the amination of 3-nitropyridines, leading to the synthesis of various 2-amino-5-nitropyridines. This method provides a general approach for preparing substituted nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Amination Catalysis

Ji, Li, and Bunnelle (2003) demonstrated the chemoselective amination of polyhalopyridines using a palladium-Xantphos complex. This study shows high efficiency in obtaining amino-pyridine products (Ji, Li, & Bunnelle, 2003).

Formation of Aminals via Pummerer Rearrangement

Rakhit, Georges, and Bagli (1979) investigated the reaction of aminopyridines leading to the formation of aminals through a Pummerer type rearrangement. This research opens avenues for synthesizing unique chemical structures (Rakhit, Georges, & Bagli, 1979).

Kinetics of Nucleophilic Substitutions

Hamed (1997) studied the kinetics of nucleophilic substitutions at the pyridine ring, which provides valuable insights into the reaction dynamics of nitropyridines (Hamed, 1997).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-nitropyridin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of cofactors and other molecules involved in metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

3-bromo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDLBXRMNSJEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407373
Record name 3-bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-05-9
Record name 3-bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromo-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-nitropyridin-4-amine (XLV) (10 g, 71.94 mmol) and acetic acid (120 ml) was added to a sealed tube followed by addition of NaOAc (29.50 g, 93.52 mmol) and dropwise addition of bromine (4.7 ml 359.7 mmol) under stirring. The sealed tube was heated at 100° C. for 28 h until TLC showed consumption of starting material. The reaction mixture was concentrated to obtain a solid which was dissolved in water, basified with NaHCO3 and extracted with EtOAc. The combined organic extracts were dried and concentrated to produce 3-bromo-5-nitropyridin-4-amine (XLVI) as a yellow solid (12 g, 55 mmol, 77% yield). 1H NMR (DMSO-d6) δ ppm 9.19 (s, 1H), 8.58 (s, 1H); ESIMS found for C5H4BrN3O2 m/z 217, 219 (M+, M+2).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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